molecular formula C9H6N4 B13112211 [1,2,4]Triazino[4,5-a]benzimidazole CAS No. 21829-78-7

[1,2,4]Triazino[4,5-a]benzimidazole

Katalognummer: B13112211
CAS-Nummer: 21829-78-7
Molekulargewicht: 170.17 g/mol
InChI-Schlüssel: WEVWYNVWMGZWDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzo[4,5]imidazo[1,2-d][1,2,4]triazine is a fused heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a fusion of benzimidazole and triazine rings, which imparts distinct chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzo[4,5]imidazo[1,2-d][1,2,4]triazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(halogenated alkyl)-1H-benzo[d]imidazoles with hydrazine derivatives . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate. The reaction is usually carried out under reflux conditions to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for benzo[4,5]imidazo[1,2-d][1,2,4]triazine are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Benzo[4,5]imidazo[1,2-d][1,2,4]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted benzo[4,5]imidazo[1,2-d][1,2,4]triazine compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzo[4,5]imidazo[1,2-d][1,2,4]triazine stands out due to its unique fusion of benzimidazole and triazine rings, which imparts distinct chemical reactivity and biological activity. Its derivatives have shown promising results in various fields, making it a versatile compound for further research and development .

Eigenschaften

CAS-Nummer

21829-78-7

Molekularformel

C9H6N4

Molekulargewicht

170.17 g/mol

IUPAC-Name

[1,2,4]triazino[4,5-a]benzimidazole

InChI

InChI=1S/C9H6N4/c1-2-4-8-7(3-1)12-9-5-10-11-6-13(8)9/h1-6H

InChI-Schlüssel

WEVWYNVWMGZWDR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=C3N2C=NN=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.